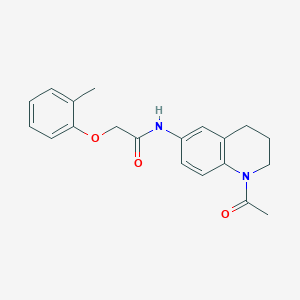

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, commonly known as ATA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ATA belongs to the class of compounds called quinolines, which have been studied extensively for their biological activities.

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Broad Therapeutic Applications : THIQ derivatives have been extensively studied for their therapeutic potential across various domains. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown neuroprotective qualities, particularly as endogenous agents preventing Parkinsonism in mammals. The success of trabectedin (a THIQ derivative) in treating soft tissue sarcomas underlines the anticancer potential of these compounds. THIQs have been patented for applications in cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and more, indicating their wide therapeutic scope (Singh & Shah, 2017).

Antioxidant and Anti-inflammatory Applications : The exploration of THIQ derivatives extends to their potential as antioxidants and anti-inflammatory agents. Specific modifications aim to harness these properties for treating neurodegenerative diseases, showcasing the compounds' ability to mitigate oxidative stress and inflammation, key contributors to such conditions.

Molecular Pathogenesis and Treatment Options

Liver Injury and Neuroprotective Effects : Research has delved into the pathogenesis of drug-induced liver injuries, highlighting the role of certain THIQ derivatives in hepatocyte necrosis and sterile inflammation. These studies provide insights into the molecular mechanisms underpining liver injuries and propose THIQ derivatives as potential therapeutic agents due to their neuroprotective, antiaddictive, and antidepressant-like activities. The molecular actions of these compounds suggest a multifaceted approach to drug development, targeting oxidative stress, mitochondrial dysfunction, and neurotransmitter imbalances (Cai et al., 2022).

Pharmacological Potential in Psychiatry : Beyond liver protection and neuroprotection, THIQ derivatives have also been highlighted for their potential in psychiatric applications. They have been investigated for their ability to modulate neurotransmitter systems, offering a novel approach to treating conditions like depression and addiction. This underscores the versatility of THIQ derivatives in addressing a range of CNS disorders, from neurodegenerative diseases to psychiatric conditions (Dean, Giorlando, & Berk, 2011).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-3-4-8-19(14)25-13-20(24)21-17-9-10-18-16(12-17)7-5-11-22(18)15(2)23/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKXOKFEKCAKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)

![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)

![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)

![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)